REACTION_CXSMILES
|
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([Cl:16])[CH:14]=3)[NH:9][C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:18](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O.O>[CH3:18][C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([Cl:16])[CH:14]=2)[NH:9][C:8]1=[O:17] |f:1.2.3|
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Name
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3-phenyl-5-chlorooxindole
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Quantity
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10 g
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1C(NC2=CC=C(C=C12)Cl)=O
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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ADDITION
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Details
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water was added to the residue, which
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Type
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EXTRACTION
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Details
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was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the extract was dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)Cl)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |